molecular formula C9H10N2OS B8530950 3(R)-amino-2,3-dihydro-1,5(5H)-benzothiazepin-4-one

3(R)-amino-2,3-dihydro-1,5(5H)-benzothiazepin-4-one

Cat. No. B8530950
M. Wt: 194.26 g/mol
InChI Key: CVTKHBONQJBXKR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(R)-amino-2,3-dihydro-1,5(5H)-benzothiazepin-4-one is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(R)-amino-2,3-dihydro-1,5(5H)-benzothiazepin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(R)-amino-2,3-dihydro-1,5(5H)-benzothiazepin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3(R)-amino-2,3-dihydro-1,5(5H)-benzothiazepin-4-one

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

(3R)-3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C9H10N2OS/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m0/s1

InChI Key

CVTKHBONQJBXKR-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C(=O)NC2=CC=CC=C2S1)N

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2S1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.0 g of 3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one was dissolved in 20 ml of methanol and then hydrogenated at atmospheric pressure in the presence of 50 mg of 5% palladium-carbon. Thus, there was obtained the desired compound, or 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.
Name
3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
1 g
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reactant
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20 mL
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palladium-carbon
Quantity
50 mg
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

14 ml of a 25% solution of hydrogen bromide in acetic acid was added to 3.0 g of 3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and the resulting mixture was stirred at room temperature for an hour. After the addition of ether, the precipitated crystals were separated by filtration to obtain 2.45 g of the hydrobroxide of the desired compound, or 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Its melting point was 290° C. or above.
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3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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